Cas no 41753-43-9 (Ginsenoside Rb1)
Il Ginsenoside Rb1 è un glicoside triterpenico appartenente alla classe dei saponosidi, estratto principalmente dalla radice di Panax ginseng. Questo composto bioattivo è noto per la sua struttura steroidea complessa, caratterizzata da una catena glucidica legata al nucleo dammarano. Dal punto di vista farmacologico, il Ginsenoside Rb1 mostra proprietà neuroprotettive, con meccanismi d'azione che includono la modulazione dei pathways di segnalazione cellulare e l'attività antiossidante. Studi in vitro e in vivo dimostrano la sua capacità di influenzare positivamente la funzione cognitiva e di contrastare lo stress ossidativo. La sua elevata purezza (>98% in formulazioni standard) lo rende particolarmente adatto per applicazioni nella ricerca biomedica e nello sviluppo di integratori nutraceutici. La stabilità chimica e la buona biodisponibilità ne facilitano l'utilizzo in modelli sperimentali.
Ginsenoside Rb1 structure
Product Name:Ginsenoside Rb1
Numero CAS:41753-43-9
MF:C54H92O23
MW:1109.29450035095
MDL:MFCD00133367
CID:55477
PubChem ID:24895025
Update Time:2025-12-22
Ginsenoside Rb1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- ginsenoside rb1
- GINSENOSIDE GINSENOSIDE-RB1
- Ginsenoside Rb1 (saponin of panax ginseng)
- GINSENOSIDE Rb1(P) PrintBack
- Ginsenoside-Rb1
- ginsinoside Rb1
- Gypenoside III
- Ginsenoside Rb1
- arasaponine1
- ginseng Rb1
- Ginsenoside-Rb1 from Panax ginseng (Korean ginseng) root
- gynosaponinc
- GYPENOSIDE
- Gypenoside I
- Panaxoside Rb1
- panaxsaponine
- SANCHINOSIDE E1
- 2-O-β-Glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl β-D-glucopyranoside
- (3beta,12beta)-20-[(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- (3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2S,3S,4R,5R,6S)-4,5-D
- (3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CID 117590645
- 2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)
- GINSENOSIDE RBL
- 2-O-beta-glucopyranosyl-(3beta,12beta)-20-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-beta-D-glucopyranoside
- Ginsenoside Rb1 std.
- ginsenoside-rb1from panax quinquefolium (american ginseng)root
- Ginsenoside Rb1 (CAS# 41753-43-9)
- (3beta,12beta)-20-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- 1ST40041
- XG164977
- GSRb1
- GinsenosideRb1
- Notoginsenoside Rb1
- (3beta,12beta)-20-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- GINSENOSIDE RB1 [WHO-DD]
- GINSENOSIDE RB1 (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG)
- MFCD00133367
- s3924
- Ginsenoside Rb1, European Pharmacopoeia (EP) Reference Standard
- 3beta-[beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy]-20-[beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy]dammar-24-en-12beta-ol
- CS-3829
- (3beta,12beta)-20-((6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- DTXSID401316929
- DB06749
- Panax saponin E
- NCGC00347398-04
- HMS3885O12
- 41753-43-9
- Panaxsaponin E
- 20(S)-ginsenoside Rb1
- (3beta,12beta)-20-{[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- CCG-270640
- BDBM50317541
- HY-N0039
- GS-Rb1
- AKOS025311537
- Q-100470
- (20S)-ginsenoside Rb1
- beta-D-Glucopyranoside, (3-beta,12-beta)-20-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
- UNII-7413S0WMH6
- GINSENOSIDE RB1 [USP-RS]
- 2-O-beta-Glucopyranosyl-(3beta,12beta)-20-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl-beta-D-glucopyranoside
- NSC-310103
- EINECS 255-532-8
- BS-32417
- GINSENOSIDE RB1 (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG) [DSC]
- Arasaponin E1
- Gynosaponin C
- CHEMBL501515
- C20713
- Ginsenoside Rb1 - 94%
- GZYPWOGIYAIIPV-JBDTYSNRSA-N
- Ginsenoside Rb1, primary pharmaceutical reference standard
- BIDD:ER0108
- NSC 310103
- Sanchinoside Rb1
- 7413S0WMH6
- GRb 1
- CHEBI:67989
- EX-A6786
- 2-O-beta-Glucopyranosyl-(3beta,12beta)-20-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
- LS-71528
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,12.BETA.)-20-((6-O-.BETA.-D-GLUCOPYRANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-12-HYDROXYDAMMAR-24-EN-3-YL 2-O-.BETA.-D-GLUCOPYRANOSYL-
- Pseudoginsenoside D
- GINSENOSIDE RB1 (USP-RS)
- 13 - Ginseng supplement chemical analysis
- beta-D-GLUCOPYRANOSIDE, (3beta,12beta)-20-((6-O-beta-D-GLUCOPYRANOSYL-beta-D-GLUCOPYRANOSYL)OXY)-12-HYDROXYDAMMAR-24-EN-3-YL 2-O-beta-D-GLUCOPYRANOSYL-
- Gypenoside cento
- 3beta-(beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy)-20-(beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy)dammar-24-en-12beta-ol
- SY068870
- 2-[[6-[2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- NSC310103
- NS00018294
- Dammar-24-ene-3,12,20-triol; (3β,12β,20S)-form, 3-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside], 20-O-[β-D-glucopyranosyl-(1->6)-β-D-glucopyranoside]
- NCGC00347398-02
- GLXC-19161
- Ginsenoside Rb1
-
- MDL: MFCD00133367
- Inchi: 1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1
- Chiave InChI: GZYPWOGIYAIIPV-JBDTYSNRSA-N
- Sorrisi: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Proprietà calcolate
- Massa esatta: 1108.60000
- Massa monoisotopica: 1108.60293918 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 15
- Conta accettatore di obbligazioni idrogeno: 23
- Conta atomi pesanti: 77
- Conta legami ruotabili: 16
- Complessità: 2000
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 28
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 1108
- XLogP3: 0.3
- Superficie polare topologica: 377
- Peso molecolare: 1109.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0971 (rough estimate)
- Punto di fusione: 197.5°C
- Punto di ebollizione: 766.35°C (rough estimate)
- Punto di infiammabilità: 646.8±34.3 °C
- Indice di rifrazione: 1.6500 (estimate)
- Solubilità: methanol: soluble9.80 - 10.20 mg/mL, clear, colorless to faintly yellow
- PSA: 377.29000
- LogP: -2.20260
- Solubilità: Insolubile in solventi organici quali etere dietile, cloroformio, acetone, benzene, etere di petrolio e facilmente solubile in metanolo acquoso, etanolo acquoso, n-butanolo e acqua calda.
- pka: 12.85±0.70(Predicted)
Ginsenoside Rb1 Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H312,H332
- Dichiarazione di avvertimento: P280
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22
- Istruzioni di sicurezza: S26-S36
- RTECS:LZ5856000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R20/21/22
- Termine di sicurezza:S26;S36
Ginsenoside Rb1 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107334-20mg |
Ginsenoside Rb1 |
41753-43-9 | ,>98% | 20mg |
¥262.90 | 2023-09-02 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17850-0.005g |
Ginsenoside Rb1 |
41753-43-9 | 97% | 0.005g |
364.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17850-0.01g |
Ginsenoside Rb1 |
41753-43-9 | 97% | 0.01g |
637.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17850-1g |
Ginsenoside Rb1 |
41753-43-9 | 97% | 1g |
0.00 | 2021-06-01 | |
| S e l l e c k ZHONG GUO | S3924-5mg |
Ginsenoside Rb1 |
41753-43-9 | 99.07% | 5mg |
¥795.05 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3924-25mg |
Ginsenoside Rb1 |
41753-43-9 | 99.07% | 25mg |
¥1286.39 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3924-100mg |
Ginsenoside Rb1 |
41753-43-9 | 99.00% | 100mg |
¥3334.17 | 2022-04-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0234-20mg |
Ginsenoside Rb1 |
41753-43-9 | ≥98% | 20mg |
¥100元 | 2023-09-15 | |
| ChemFaces | CFN99964-20mg |
Ginsenoside Rb1 |
41753-43-9 | >=98% | 20mg |
$40 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016944-20mg |
Ginsenoside Rb1 |
41753-43-9 | 20mg |
¥234 | 2024-05-23 |
Ginsenoside Rb1 Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:41753-43-9)Ginsenoside Rb1
Numero d'ordine:A1203140
Stato delle scorte:in Stock
Quantità:50mg/100mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:49
Prezzo ($):201.0/301.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:41753-43-9)Ginsenoside Rb1
Numero d'ordine:sfd16091
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
(CAS:41753-43-9)GinsenosideRb1
Numero d'ordine:CRN0665
Stato delle scorte:in stock
Quantità:5mg/20mg/50mg
Purezza:≥98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 14 March 2025 10:55
Prezzo ($):
Email:1197063825@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:41753-43-9)Ginsenoside Rb1
Numero d'ordine:LE977;LE10182
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:39
Prezzo ($):discuss personally
Email:18501500038@163.com
Ginsenoside Rb1 Letteratura correlata
-
Kang An,Zhang Shengjie,Shan Jinjun,Di Liuqing Anal. Methods 2015 7 6173
-
Qian Zhang,Jinping Hu,Ankang Mao,Meitong Liu,Shuang Guan,Jing Lu Food Funct. 2023 14 3793
-
Qidi Ai,Guibo Sun,Yun Luo,Xi Dong,Ruifeng Hu,Xiangbao Meng,Xiaobo Sun RSC Adv. 2015 5 26346
-
Hui-da Wan,Dan Li RSC Adv. 2015 5 78874
-
Duoduo Tian,Zhansheng Wu,Xiaochen Liu,Zhuo Tu,Runze Li,Daidi Fan,Yiran Lan J. Mater. Chem. B 2023 11 2397
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi Glicosidi triterpenici
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi Glicosidi terpenici Glicosidi triterpenici
- Triterpenoidi
- Prodotti Farmaceutici e Biochimici Principi Attivi Farmaceutici Sostanze standard
41753-43-9 (Ginsenoside Rb1) Prodotti correlati
- 110261-97-7(Dammar-24-ene-2,3,12,20-tetrol; (2α,3β,12β,20S)-form, 20-O-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranoside])
- 120727-80-2(b-D-Glucopyranoside, (3b,7b)-7-hydroxy-20-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]dammar-24-en-3-yl 2-O-(6-deoxy-a-L-mannopyranosyl)- (9CI))
- 120727-77-7(b-D-Glucopyranoside, (3b,7b)-3,7-dihydroxydammar-24-en-20-yl 6-O-b-D-glucopyranosyl- (9CI))
- 120727-78-8(b-D-Glucopyranoside, (3b,7b)-20-(b-D-glucopyranosyloxy)-7-hydroxydammar-24-en-3-yl 2-O-(6-deoxy-a-L-mannopyranosyl)- (9CI))
- 105214-49-1(b-D-Glucopyranoside, (3b,12b)-3-[(2-O-b-D-glucopyranosyl-a-L-arabinopyranosyl)oxy]-12-hydroxydammar-24-en-20-yl 6-O-b-D-xylopyranosyl- (9CI))
- 110262-00-5(b-D-Glucopyranoside, (2a,3b)-2,3-dihydroxydammar-24-en-20-yl 6-O-b-D-xylopyranosyl- (9CI))
- 156009-80-2(Vinaginsenoside R4)
- 110261-96-6(b-D-Glucopyranoside, (2a,3b)-3-(b-D-glucopyranosyloxy)-2-hydroxydammar-24-en-20-yl 6-O-(6-deoxy-a-L-mannopyranosyl)- (9CI))
- 112246-15-8(20(R)-Ginsenoside Rh2)
- 105239-70-1(b-D-Glucopyranoside, (2a,3b,12b)-3-(b-D-glucopyranosyloxy)-2,12-dihydroxydammar-24-en-20-yl6-O-b-D-xylopyranosyl- (9CI))